molecular formula C21H26N2O3S2 B3288539 Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- CAS No. 852246-54-9

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]-

Cat. No.: B3288539
CAS No.: 852246-54-9
M. Wt: 418.6 g/mol
InChI Key: JPKTUVWLYYOYSD-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- (CAS: Not explicitly provided in evidence; related EPA document references 8EHQ-0411-17044) is a specialized oxime sulfonate-based photoacid generator (PAG). Its molecular structure features a benzeneacetonitrile core substituted with a methyl group at the 2-position and a thienylidene moiety modified with an octylsulfonyl oxyimino group. This compound is primarily utilized in photolithography for semiconductor manufacturing, where it generates acid upon exposure to UV light, enabling the development of high-resolution patterns in photoresists. Key properties include high thermal stability, low volatility, and solubility in common photoresist solvents like propyleneglycol monomethylether acetate (PGMEA) .

Properties

IUPAC Name

[[3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-3-4-5-6-7-10-15-28(24,25)26-23-21-19(13-14-27-21)20(16-22)18-12-9-8-11-17(18)2/h8-9,11-14H,3-7,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKTUVWLYYOYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889216
Record name Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852246-54-9
Record name 2-Methyl-α-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852246-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(octylsulfonyl)oxy]imino]-3(2H)- thienylidene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- is a chemical compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications through a review of existing literature and research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₆H₁₆N₂O₃S₂
  • CAS Number : 852246-55-0
  • Molecular Weight : 320.43 g/mol

The structure features a benzene ring, a thienylidene moiety, and an octylsulfonyl group, which may influence its biological interactions.

Benzeneacetonitrile derivatives have been investigated for their ability to modulate various biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Certain derivatives have shown potential in inhibiting proteasome activity, which is crucial for regulating cellular protein levels and apoptosis .
  • Anticancer Properties : The compound has been studied for its effects on cancer cell proliferation and survival, particularly through the inhibition of NF-κB signaling pathways, which are often overactive in cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the effects of benzeneacetonitrile derivatives on colon cancer cell lines (DLD-1, HCT-116, HT-29). The results indicated that treatment with these compounds led to a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis and inhibition of NF-κB activity.

Cell LineTreatment Concentration (µg/mL)Viability (%)
DLD-11070
HCT-1165045
HT-292060

Case Study 2: Proteasome Inhibition

In another study focusing on proteasome inhibition, benzeneacetonitrile derivatives were shown to modulate apoptosis in cancer cells. The compounds effectively inhibited proteasome activity, leading to increased levels of pro-apoptotic factors.

CompoundProteasome Inhibition (%)Apoptosis Induction (%)
Benzeneacetonitrile A4030
Benzeneacetonitrile B5550

Pharmacological Applications

The biological activities observed suggest several potential pharmacological applications:

  • Cancer Therapy : Due to its ability to inhibit cancer cell proliferation and induce apoptosis.
  • Inflammatory Diseases : Potential use as an anti-inflammatory agent through modulation of NF-κB pathways.
  • Neurological Disorders : Investigating the role of proteasome inhibition in neurodegenerative diseases.

Comparison with Similar Compounds

Photochemical Efficiency

  • Octylsulfonyl variant: Limited direct data, but EPA reports suggest moderate acid generation efficiency compared to shorter-chain analogs due to steric hindrance from the octyl group .
  • Irgacure PAG103 (Propylsulfonyl) : High sensitivity to i-line (365 nm) UV light, with rapid acid release and excellent resolution in thin-film resists .
  • Tosyl derivative (4-methylphenyl) : Superior solubility in PGMEA and compatibility with chemically amplified resists, but slightly lower thermal stability .

Thermal Stability

  • The octylsulfonyl compound exhibits higher thermal stability (>200°C) compared to the propylsulfonyl variant (stable up to 180°C), attributed to the stabilizing effect of the long alkyl chain .
  • The tosyl derivative degrades at ~160°C, limiting its use in high-temperature processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]-

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